molecular formula C7H6F2O3S B13984275 Methyl 3-difluoromethoxy-thiophene-2-carboxylate CAS No. 202400-95-1

Methyl 3-difluoromethoxy-thiophene-2-carboxylate

Cat. No.: B13984275
CAS No.: 202400-95-1
M. Wt: 208.18 g/mol
InChI Key: QORROJKXCLDJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-difluoromethoxy-thiophene-2-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-difluoromethoxy-thiophene-2-carboxylate, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 3-difluoromethoxy-thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-difluoromethoxy-thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes. For example, some thiophene-based compounds inhibit voltage-gated sodium channels, leading to their use as local anesthetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-difluoromethoxy-thiophene-2-carboxylate is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiophene derivatives and may contribute to its specific applications and properties.

Properties

CAS No.

202400-95-1

Molecular Formula

C7H6F2O3S

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 3-(difluoromethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C7H6F2O3S/c1-11-6(10)5-4(2-3-13-5)12-7(8)9/h2-3,7H,1H3

InChI Key

QORROJKXCLDJHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.